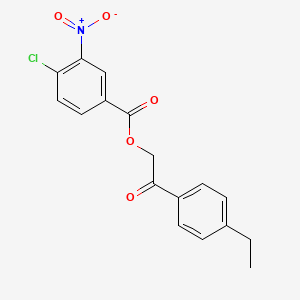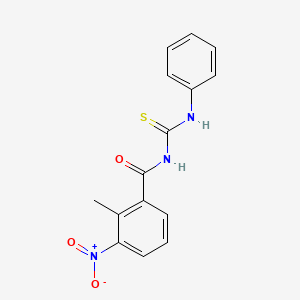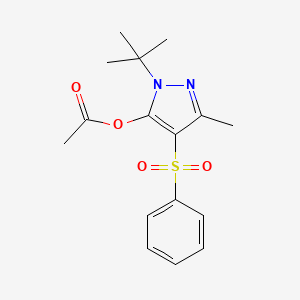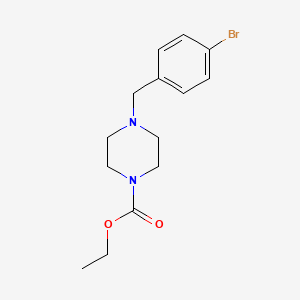
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ENB, and it is a member of the class of nitrobenzoates. ENB has been shown to have various biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of ENB is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and survival. ENB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. ENB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
ENB has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. ENB has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ENB has also been shown to reduce inflammation and oxidative stress, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENB has several advantages for lab experiments, including its potent anti-cancer activity against several types of cancer cells. ENB is also relatively easy to synthesize, which makes it readily available for use in scientific studies. However, ENB has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis to ensure high yields and purity.
Direcciones Futuras
There are several future directions for research on ENB, including further investigation of its mechanism of action and potential applications in various fields of research. One promising direction for future research is the development of ENB-based therapeutics for cancer and other diseases. ENB could also be used as a tool for investigating various signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to investigate the potential toxicity and safety of ENB for use in humans.
Métodos De Síntesis
The synthesis of ENB involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl chloroformate to produce ethyl 4-chloro-3-nitrobenzoate. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a base to produce 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate. The synthesis of ENB is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
ENB has been used in several scientific studies to investigate its potential applications in various fields of research. One of the most promising applications of ENB is in the field of cancer research. Studies have shown that ENB has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. ENB has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-2-11-3-5-12(6-4-11)16(20)10-24-17(21)13-7-8-14(18)15(9-13)19(22)23/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCARWAKODDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)





![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)
![5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)